(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine
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Overview
Description
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine is a heterocyclic compound that features a bromine atom and a methanamine group attached to a cyclopenta[b]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The brominated intermediate is then reacted with a suitable amine source, such as methanamine, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (for hydroxyl substitution) and ammonia (for amino substitution).
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a biochemical probe.
Industrial Applications: The compound is used in the synthesis of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine involves its interaction with specific molecular targets. The bromine atom and methanamine group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity . The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol: Similar structure but with a hydroxyl group instead of a methanamine group.
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the methanamine group, making it less versatile for certain applications.
Uniqueness
(3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C9H11BrN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
(3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)methanamine |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-6-1-2-7(4-11)9(6)12-5-8/h3,5,7H,1-2,4,11H2 |
InChI Key |
JKUZXABXLOXOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1CN)N=CC(=C2)Br |
Origin of Product |
United States |
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